![molecular formula C9H11N3O B1438871 6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 889943-33-3](/img/structure/B1438871.png)
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Overview
Description
“6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound with the CAS Number: 889943-33-3 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,8-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one . The InChI code for this compound is 1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The compound “6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a powder that is stored at room temperature .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one”:
Pharmacological Research
This compound and its derivatives have shown a wide range of pharmacological activities. They have been studied for their potential as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer agents, among other anticipated biological activities .
Nonlinear Optical (NLO) Technology
Pyrido[2,3-b]pyrazin-based heterocyclic compounds have remarkable contributions towards NLO technological applications due to their high NLO response .
Electrochemical Sensing
These compounds have been utilized for the first time in electrochemical sensing of DNA , which could be significant for genetic research and diagnostics.
Antioxidant and Antiurease Activity
In vitro studies have shown that these derivatives possess antioxidant and antiurease activities , which could be beneficial in developing treatments for oxidative stress-related diseases and urease-related disorders.
Selective Inhibition of PI3K Isozymes
The derivatives of this compound have been explored for their ability to selectively inhibit PI3K isozymes , which are important targets in cancer therapy.
Myocardial Infarction Treatment
There is research indicating that these compounds could be used in treating myocardial infarction , providing a new avenue for therapeutic intervention.
Dipeptidyl Peptidase IV Inhibitors
They have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes , showing their versatility in medical applications.
Full-Color Display Applications
A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine has been designed for high photoluminescence quantum efficiency (PLQY), crucial for cost-effective multicolor display applications .
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6,8-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLJTYVYXPPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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